molecular formula C14H14N2O4 B4929959 2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)butanedioic acid

2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)butanedioic acid

Cat. No.: B4929959
M. Wt: 274.27 g/mol
InChI Key: DJYPOZAAIBPISO-UHFFFAOYSA-N
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Description

2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)butanedioic acid is a compound that belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the pyrazole ring imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.

Properties

IUPAC Name

2-(5-methyl-3-phenylpyrazol-1-yl)butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-9-7-11(10-5-3-2-4-6-10)15-16(9)12(14(19)20)8-13(17)18/h2-7,12H,8H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYPOZAAIBPISO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CC(=O)O)C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)butanedioic acid typically involves the reaction of 5-methyl-3-phenyl-1H-pyrazole with butanedioic acid derivatives under specific conditions. One common method involves the use of hydrazine hydrate and 1-phenyl-butane-1,3-dione as starting materials . The reaction is carried out in an ethanol solvent under reflux conditions, followed by neutralization with diluted hydrochloric acid to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)butanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)butanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with the active sites of these targets, leading to inhibition or modulation of their activity . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)butanedioic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and pharmacological activities, making it a valuable compound for various research applications .

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